molecular formula C25H34F3N5O2 B1664303 4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide CAS No. 868623-40-9

4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide

Cat. No. B1664303
M. Wt: 493.6 g/mol
InChI Key: CLHMYBJIOZXCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-384 has been used in trials studying the treatment of Alzheimer's Disease.

Scientific Research Applications

Synthesis and Process Development

A convergent, scalable process was developed for the synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, including 4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide. This process was designed to rapidly deliver material for development, achieving high yields and purity at the kilogram scale (Becker et al., 2008).

Molecular Derivatives and Biological Activities

  • Novel molecular hybrids of 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane, including derivatives of the adamantane structure, have been synthesized. These hybrids showed good anti-inflammatory properties in bioassay tests (Kalita et al., 2017).
  • The compound thioadatanserin, which includes an adamantane carboxamide structure, was found to have dual potent partial agonist activity against 5-HTR1A and antagonist activity against 5-HTR2A. This compound was identified as a potential candidate for depression and anxiety disorders (Evans et al., 2020).

Synthesis Methodologies

A facile synthesis method was developed for N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, a compound related to the adamantane structure, using a convergent route that reduced workups and steps, achieving good yield (Su et al., 2011).

Physico-Chemical Properties and Application

  • A study on the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of trifluoroamantadine, revealed insights into the synthesis process and reactivity properties of related adamantane derivatives (Monoi & Hara, 2012).
  • New polyamides containing adamantyl moieties in the main chain were synthesized, indicating the versatility of adamantane derivatives in polymer science. These polyamides exhibited high thermal stability and favorable mechanical properties (Chern et al., 1998).

properties

CAS RN

868623-40-9

Product Name

4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide

Molecular Formula

C25H34F3N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide

InChI

InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35)

InChI Key

CLHMYBJIOZXCEX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

Appearance

Solid powder

Other CAS RN

868623-40-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT-384
N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide
Reactant of Route 4
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide

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